molecular formula C9H17NO2 B2434394 [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol CAS No. 2253630-92-9

[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol

Cat. No.: B2434394
CAS No.: 2253630-92-9
M. Wt: 171.24
InChI Key: UHZJNQRPACBLMR-UHFFFAOYSA-N
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Description

[5-(Aminomethyl)-6-oxabicyclo[321]octan-1-yl]methanol is a bicyclic compound with a unique structure that includes an aminomethyl group and a methanol group

Scientific Research Applications

[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol can be achieved through several methods. One common approach involves the use of organocatalysis, which has been applied to the synthesis of many natural products and structures . Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization, which allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Aminomethyl)-6-oxabicyclo[321]octan-1-yl]methanol is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-5-9-3-1-2-8(4-9,6-11)7-12-9/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZJNQRPACBLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1)(OC2)CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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